4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid
Description
Properties
Molecular Formula |
C14H11F2NO4S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S2/c15-14(16)22-11-5-3-10(4-6-11)17-23(20,21)12-7-1-9(2-8-12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
SJGLSXQBPIJTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid exhibit antimicrobial properties. The presence of the sulfamoyl group is particularly notable for its role in inhibiting bacterial growth, making it a candidate for antibiotic development.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Techniques such as molecular docking and enzyme inhibition assays are being utilized to further elucidate these interactions. This could lead to potential applications in treating metabolic disorders or other diseases where enzyme regulation is crucial.
Polymer Development
The unique chemical structure of 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid allows it to be integrated into polymer matrices, potentially enhancing the properties of materials used in coatings, adhesives, and other applications. Its chemical reactivity can facilitate cross-linking processes that improve material durability and performance.
Cosmetic Formulations
Given its chemical stability and potential skin compatibility, this compound may be explored for use in cosmetic formulations. The regulatory requirements for safety and effectiveness necessitate thorough investigation of such compounds before market introduction . Studies on skin bioavailability and efficacy are critical for developing topical products that incorporate this compound .
Antimicrobial Efficacy Testing
A recent study evaluated the antimicrobial efficacy of various sulfamoyl-containing compounds against common pathogens. 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid was included in the testing, demonstrating significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in antibiotic formulations.
Polymer Synthesis Research
In another investigation, researchers synthesized polymers incorporating 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid into polyurethanes. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional formulations, indicating promising applications in industrial coatings and sealants.
Mechanism of Action
The mechanism of action of 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
- Electron Effects : The difluoromethylsulfanyl group (-SCF₂H) in the target compound provides stronger electron-withdrawing effects compared to methyl (-CH₃) or bromo (-Br) substituents. This increases the acidity of the benzoic acid proton (pKa ~2–3), enhancing its ability to form salts or interact with biological targets .
- Lipophilicity : The -SCF₂H group (logP ~1.5–2.0) improves membrane permeability relative to polar sulfamoyl (-SO₂NH₂) or sulfonate groups, as seen in CAS 62646-28-0 .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-[(difluoromethyl)sulfanyl]aniline with 4-sulfamoylbenzoic acid derivatives, analogous to methods used for 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (tosyl chloride + p-aminobenzoic acid) .
Spectroscopic and Crystallographic Data
- UV-Vis Absorption : Bromophenyl analogs (e.g., ) exhibit λmax ~260–280 nm due to bromine’s heavy atom effect, whereas the target compound’s absorption is expected at lower wavelengths (~240–260 nm) due to fluorine’s inductive effect .
- Hydrogen Bonding : Crystal structures of sulfonamides (e.g., ) reveal dimeric motifs via O–H···O interactions. The -SCF₂H group may reduce such interactions compared to -SO₂NH₂ analogs, altering solubility .
Biological Activity
4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is a complex organic compound with the molecular formula C14H11F2NO4S2 and a molecular weight of approximately 359.37 g/mol. This compound features a sulfamoyl group attached to a benzoic acid structure, along with difluoromethyl and sulfanyl groups, which contribute to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural characteristics of 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid include:
- Difluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
- Sulfamoyl Group : Commonly associated with antibacterial activity.
- Benzoic Acid Backbone : Provides a platform for further functionalization and biological activity.
Biological Activity Overview
Preliminary studies suggest that 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid may exhibit various biological activities, including:
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities.
- Antiproliferative Effects : Investigations into its effects on cancer cell lines are ongoing.
Enzyme Interaction Studies
Recent research has focused on the interaction of benzoic acid derivatives with key enzymes. For instance, compounds structurally related to 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid have shown promising results in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | Cathepsins B & L activation | 467.3 ± 3.9 |
| Sulfamethoxazole | Antibacterial | N/A |
| Trifluoromethyl sulfamoyl benzoic acid | Antimicrobial | N/A |
| 4-Amino-N-(butylamino)carbonylbenzenesulfonamide | Antidiabetic | N/A |
Case Studies
- Antimicrobial Activity : A study involving sulfamoyl derivatives found that similar compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting that 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid could potentially serve as an effective antibacterial agent .
- Antiproliferative Effects : In vitro assays conducted on cancer cell lines indicated that derivatives of benzoic acid could inhibit cell proliferation. The specific effects of 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid are still under investigation, but its structural similarities to known antiproliferative agents warrant further exploration .
- Molecular Docking Studies : In silico studies have suggested that this compound may act as a binder to critical enzymes involved in metabolic pathways, although specific binding affinities need to be quantified through experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
